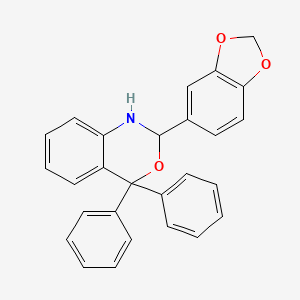

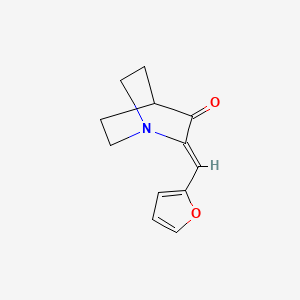

![molecular formula C13H14N2OS2 B5569693 5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)

5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest belongs to a class of chemicals characterized by their incorporation of thiazole and pyrrolidine moieties. These structures are notable for their diverse chemical and biological activities, making them subjects of extensive research in organic and medicinal chemistry.

Synthesis Analysis

Synthesis approaches for related thiazole and pyrrolidine derivatives often involve cyclocondensation reactions, utilizing precursors like thiosemicarbazides or thiohydrazides and various aldehydes or ketones. For example, compounds with similar structures have been synthesized through reactions involving hydrazonoyl halides and active methylene compounds, indicating a general method that could potentially apply to the target compound (Abdelhamid et al., 2012).

Molecular Structure Analysis

Structural elucidation of related compounds is typically achieved using techniques like X-ray crystallography, NMR spectroscopy, and elemental analysis. These methods provide insights into the conformation, configuration, and overall molecular geometry, crucial for understanding the compound's chemical behavior (Ghabbour et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of thiazole and pyrrolidine derivatives often involves nucleophilic substitutions, electrophilic additions, and cycloaddition reactions. Their functional groups make them versatile intermediates for further chemical transformations, leading to a wide array of structurally diverse and biologically active molecules.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure can be determined experimentally. These properties are influenced by the molecular structure and are essential for the compound's characterization and application in synthesis and drug formulation.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acid-base behavior, are key to understanding the compound's potential applications and behavior in various chemical environments. Studies on related compounds suggest that substitutions at specific positions on the thiazole ring or pyrrolidine moiety significantly impact these properties, affecting their potential for further derivatization and application in synthesis (Nural et al., 2018).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound belongs to a class of chemicals involved in the development of efficient synthetic methodologies. For instance, an efficient one-pot multicomponent approach led to the synthesis of 5-amino-7-aryl-8-nitrothiazolo[3,2-a]pyridines, demonstrating the versatility of thiazolone derivatives in creating compounds with potential anticancer activity (C. Altuğ et al., 2011). Additionally, the synthesis of 5-arylazothiazoles and related derivatives containing a 1,2,3-triazole moiety showcases the adaptability of thiazolone frameworks in crafting molecules with varied biological activities (A. Abdelhamid et al., 2012).

Crystallography and Material Science

The crystal structure analysis of derivatives provides insight into their molecular conformations and potential for material applications. For example, the study of 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one revealed details about the molecule's conformation and interactions, contributing to the understanding of molecular assembly and design (H. Ghabbour et al., 2012).

Electrochromics and Photovoltaics

Compounds derived from thiazolone units have been explored for their electrochromic properties and potential in photovoltaic applications. The synthesis of chalcogenodiazolo[3,4-c]pyridine-based polymers demonstrates the role of thiazolone derivatives in creating materials that exhibit significant optical contrast in the near-infrared region, highlighting their utility in green and near-infrared electrochromics (Shouli Ming et al., 2015).

Advanced Materials and Chemical Engineering

Thiazolone derivatives have been instrumental in the development of new materials with unique electronic and structural properties. The creation of dipolar compounds featuring electron-rich and electron-deficient units showcases the potential of thiazolone-based molecules in crafting materials with significant electronic coupling, which is crucial for the development of advanced electronic and optoelectronic devices (Yu-Chang Chang et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS2/c1-9-4-7-17-10(9)8-11-12(16)14-13(18-11)15-5-2-3-6-15/h4,7-8H,2-3,5-6H2,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZBHYPLYLGFEH-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

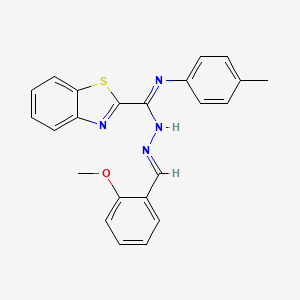

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)

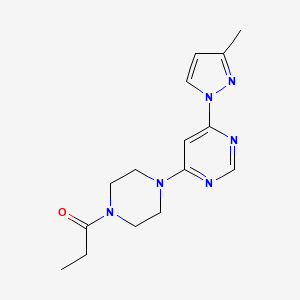

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)

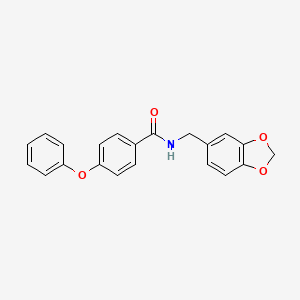

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)

![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)

![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)

![3-(1-methylbutyl)-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569712.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)